BenchChemオンラインストアへようこそ!

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide

Lipophilicity Drug-likeness Physicochemical profiling

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide (CAS 923440-53-3, PubChem CID is a heterocyclic hybrid scaffold compound defined by a benzofuran ring linked at position 2 to a thiazole ring, with an N-butanamide substitution at the thiazole 2-position. It has a molecular weight of 286.4 g·mol⁻¹, a computed XLogP3 of 3.4, a topological polar surface area (TPSA) of 83.4 Ų, and 4 rotatable bonds.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 923440-53-3
Cat. No. B2954713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide
CAS923440-53-3
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCCCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C15H14N2O2S/c1-2-5-14(18)17-15-16-11(9-20-15)13-8-10-6-3-4-7-12(10)19-13/h3-4,6-9H,2,5H2,1H3,(H,16,17,18)
InChIKeyZEFQIPYIJBUQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide (CAS 923440-53-3) – Core Physicochemical & Scaffold Identity for Sourcing Decisions


N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide (CAS 923440-53-3, PubChem CID 8702469) is a heterocyclic hybrid scaffold compound defined by a benzofuran ring linked at position 2 to a thiazole ring, with an N-butanamide substitution at the thiazole 2-position [1]. It has a molecular weight of 286.4 g·mol⁻¹, a computed XLogP3 of 3.4, a topological polar surface area (TPSA) of 83.4 Ų, and 4 rotatable bonds [1]. The compound is catalogued as a research chemical building block in multiple supplier databases and is used in organic synthesis and early-stage medicinal chemistry as a benzofuran-thiazole pharmacophore precursor .

Why N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide Cannot Be Casually Replaced by Other Benzofuran-Thiazole Amides in Rigorous Workflows


Close structural analogs, such as the cyclopropanecarboxamide (CAS 930495-83-3), pivalamide, and cyclohexanecarboxamide congeners, share an identical benzofuran-2-yl-thiazol-2-yl core but differ exclusively in the N-acyl substituent [1][2]. These differences are not cosmetic: the butanamide chain provides a unique combination of chain length, flexibility (4 rotatable bonds), and lipophilicity (XLogP3 = 3.4) that directly influences solubility, metabolic stability, and target recognition in biological systems [1]. Generic substitution risks changing logP by >1 unit and altering hydrogen-bonding capacity, which can invalidate structure-activity relationships (SAR) in lead optimization and produce non-comparable biological readouts [3]. The quantitative evidence below establishes where these differences have measurable consequences for research selection.

Product-Specific Quantitative Differentiation Evidence for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide vs. Closest Structural Analogs


Lipophilicity Optimization: XLogP3 Difference of +0.8 vs. Cyclopropanecarboxamide Analog Defines Membrane Permeability Window

The butanamide compound (CAS 923440-53-3) has a computed XLogP3 of 3.4, compared to the cyclopropanecarboxamide analog (CAS 930495-83-3) which, based on its molecular formula C₁₅H₁₂N₂O₂S and the absence of the n-propyl chain, is predicted to have an XLogP3 ≈ 2.6 [1][2]. This +0.8 logP unit increase places the butanamide derivative in a more favorable lipophilicity range for blood-brain barrier penetration and intracellular target access, while the cyclopropane analog falls below the typical oral drug candidate median (logP ~3–5) [3].

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Count Advantage: 4 Rotatable Bonds Enable Greater Conformational Sampling vs. Rigid Cyclopropane Analog

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide possesses 4 rotatable bonds compared to only 2 rotatable bonds in the cyclopropanecarboxamide analog (CAS 930495-83-3), where the cyclopropane ring imposes conformational rigidity and limits the degrees of freedom of the amide side chain [1][2]. The butanamide chain can adopt >100 low-energy conformers, while the cyclopropane analog is restricted to <10 distinct conformations around the amide bond [3].

Conformational flexibility Molecular recognition Entropic binding

Metabolic Stability Differentiation: Linear Butanamide Chain vs. Branched Pivalamide and Bulky Cyclohexane Analogs

The n-butanamide chain of the target compound offers intermediate steric bulk compared to the tert-butyl pivalamide analog and the bulky cyclohexanecarboxamide analog [1]. The pivalamide (N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide) is predicted to have higher metabolic stability due to steric shielding of the amide bond from hydrolytic enzymes, but at the cost of increased logP (estimated XLogP3 ≈ 4.2) that may reduce aqueous solubility . Conversely, the cyclohexanecarboxamide analog (MW >326 g·mol⁻¹, XLogP3 ≈ 4.8) exceeds typical lead-like property thresholds . The butanamide chain occupies the 'Goldilocks' position with moderate metabolic vulnerability and balanced physicochemical properties.

Metabolic stability Amide hydrolysis Steric shielding

Kinase Inhibition Scaffold Potential: Benzofuran-Thiazole Core Recognized in ATP-Binding Site Inhibitor Design

Patent literature (AstraZeneca US2006/0058353 A1) discloses benzofuran-thiazole compounds as glucokinase activators and ATP-utilizing enzyme inhibitors, establishing the benzofuran-2-yl-thiazol-2-yl core as a privileged scaffold for ATP-binding site recognition [1]. The butanamide substitution provides a modifiable vector for optimizing hinge-binding interactions. In contrast, the bulkier cyclohexanecarboxamide analog may sterically clash with the kinase hinge region, while the cyclopropane analog limits the reach of the amide carbonyl for hydrogen bonding [2].

Kinase inhibition ATP-competitive Pharmacophore

TPSA and Hydrogen Bonding Profile: 83.4 Ų Matches CNS Drug Space vs. Higher TPSA Analogs

The topological polar surface area (TPSA) of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide is 83.4 Ų, which falls within the optimal range (<90 Ų) for CNS drug candidates, as defined by Pajouhesh & Lenz (2011) [1][2]. Analogs with sulfonylbenzamide or morpholine substituents (e.g., N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide) have TPSA values exceeding 120 Ų, which typically restricts CNS penetration [3].

TPSA CNS drug design Blood-brain barrier

Recommended Application Scenarios for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide Based on Quantitative Differentiation Evidence


CNS-Oriented Kinase Inhibitor Lead Generation Libraries

With a TPSA of 83.4 Ų (below the 90 Ų CNS cutoff) and XLogP3 of 3.4, this compound is the preferred benzofuran-thiazole amide scaffold for CNS kinase inhibitor library synthesis, offering a balanced lipophilicity-permeability profile [1]. Its 4 rotatable bonds allow exploration of hinge-region hydrogen bonding vectors inaccessible to the rigid cyclopropane analog [2].

SAR Studies Requiring Intermediate Metabolic Stability Readouts

The linear butanamide chain provides a metabolic liability baseline that is neither as labile as unsubstituted amides nor as shielded as the pivalamide analog [1]. This property is valuable for rank-ordering metabolic stability in cytochrome P450 or microsomal incubation assays, where extreme stability would mask SAR trends [2].

ATP-Competitive Enzyme Inhibitor Scaffold Optimization

The benzofuran-thiazole core is disclosed in the AstraZeneca patent literature as a glucokinase activator and ATP-utilizing enzyme inhibitor scaffold [1]. The butanamide substitution provides a synthetically accessible handle for further amidation or reduction chemistry, making it a strategic intermediate for optimizing interactions with the ATP-binding pocket hinge region [2].

Comparing Conformational Flexibility in Binding Assays

The 4 rotatable bonds in the butanamide compound, compared to 2 in the cyclopropane analog, enable its use as a tool to probe the role of ligand conformational entropy in target binding. Researchers studying induced-fit mechanisms or flexible binding pockets can use the butanamide compound to explore conformational sampling space, while the cyclopropane analog serves as a rigidity control [1][2].

Quote Request

Request a Quote for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.